2-(Thiophen-3-yl)thiazole-5-boronic acid pinacol ester
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Overview
Description
2-(Thiophen-3-yl)thiazole-5-boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both thiophene and thiazole rings in its structure makes it a versatile building block for the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)thiazole-5-boronic acid pinacol ester typically involves the reaction of 2-(Thiophen-3-yl)thiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), water.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Boronic Acids: Formed via oxidation or hydrolysis.
Scientific Research Applications
2-(Thiophen-3-yl)thiazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential use in the development of boron-containing drugs, which can be used in cancer therapy and other medical applications.
Mechanism of Action
The primary mechanism of action for 2-(Thiophen-3-yl)thiazole-5-boronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the boronic ester group facilitates the transmetalation step, making the reaction highly efficient .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Similar structure but with a thiophene ring instead of a thiazole ring.
5′-Hexyl-2,2′-bithiophene-5-boronic acid pinacol ester: Contains a bithiophene unit, used in similar coupling reactions.
Uniqueness
2-(Thiophen-3-yl)thiazole-5-boronic acid pinacol ester is unique due to the presence of both thiophene and thiazole rings, which provide additional electronic and steric properties. This makes it a versatile reagent for the synthesis of a wide range of complex molecules, particularly in the field of organic electronics and medicinal chemistry .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophen-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S2/c1-12(2)13(3,4)17-14(16-12)10-7-15-11(19-10)9-5-6-18-8-9/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVZBTYINJABJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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